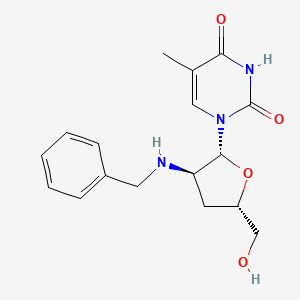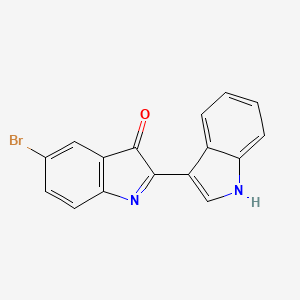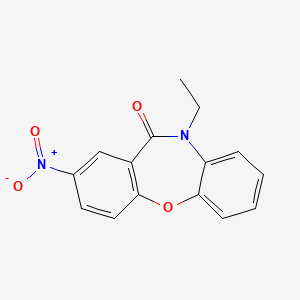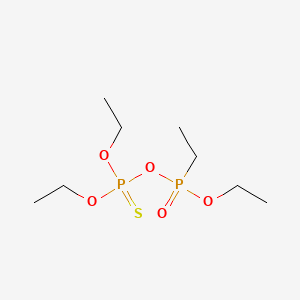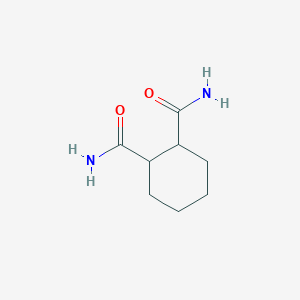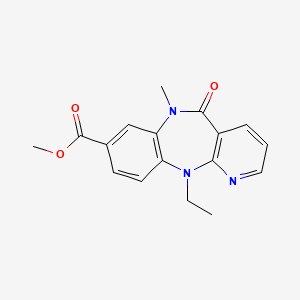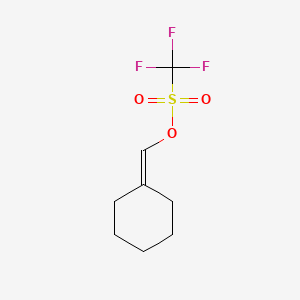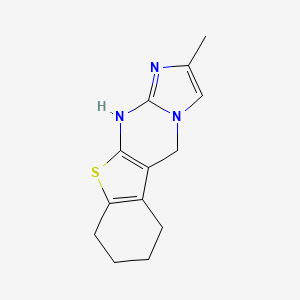
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((3-(9-acridinylamino)propyl)methylamino)propoxy)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((3-(9-acridinylamino)propyl)methylamino)propoxy)-, dihydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a furobenzopyran core, which is further functionalized with an acridinylamino group, making it a subject of interest in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((3-(9-acridinylamino)propyl)methylamino)propoxy)-, dihydrochloride typically involves multi-step organic reactions. The process begins with the formation of the furobenzopyran core, followed by the introduction of the acridinylamino group through a series of nucleophilic substitution reactions. The final step involves the formation of the dihydrochloride salt to enhance the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations. The purification process often involves recrystallization or chromatography techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((3-(9-acridinylamino)propyl)methylamino)propoxy)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of chemical entities.
Aplicaciones Científicas De Investigación
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((3-(9-acridinylamino)propyl)methylamino)propoxy)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer agents due to its ability to interact with DNA.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((3-(9-acridinylamino)propyl)methylamino)propoxy)-, dihydrochloride involves its interaction with molecular targets such as DNA and proteins. The acridinylamino group allows the compound to intercalate into DNA, disrupting its structure and function. This can lead to the inhibition of DNA replication and transcription, making it a potential anticancer agent. Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and influencing various cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-((6-(9-acridinylamino)hexyl)ethylamino)propoxy)methyl)-9-methoxy
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((6-(9-acridinylamino)hexyl)ethylamino)propoxy)
Uniqueness
Compared to similar compounds, 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((3-(9-acridinylamino)propyl)methylamino)propoxy)-, dihydrochloride stands out due to its specific functional groups and their arrangement, which confer unique chemical and biological properties. Its ability to intercalate into DNA and potential therapeutic applications make it a compound of significant interest in scientific research.
Propiedades
Número CAS |
86863-27-6 |
|---|---|
Fórmula molecular |
C31H31Cl2N3O4 |
Peso molecular |
580.5 g/mol |
Nombre IUPAC |
9-[3-[3-(acridin-9-ylamino)propyl-methylamino]propoxy]furo[3,2-g]chromen-7-one;dihydrochloride |
InChI |
InChI=1S/C31H29N3O4.2ClH/c1-34(16-6-15-32-28-23-8-2-4-10-25(23)33-26-11-5-3-9-24(26)28)17-7-18-36-31-29-22(14-19-37-29)20-21-12-13-27(35)38-30(21)31;;/h2-5,8-14,19-20H,6-7,15-18H2,1H3,(H,32,33);2*1H |
Clave InChI |
DRMBEACVTMBHIC-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCNC1=C2C=CC=CC2=NC3=CC=CC=C31)CCCOC4=C5C(=CC6=C4OC=C6)C=CC(=O)O5.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


